1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
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Overview
Description
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The starting materials may include 8-chloro-1,2,3,4-tetrahydrocarbazole and 3,5-dimethylpyrazole. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the pyrazole moiety.
Reduction: reactions to achieve the tetrahydrocarbazole structure.
Coupling reactions: to link the carbazole and pyrazole units.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction of the carbazole ring.
Substitution: Halogen substitution reactions on the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting or activating their function.
Interact with receptors: on cell surfaces, modulating signal transduction pathways.
Affect gene expression: by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Carbazole derivatives: Known for their biological activities.
Pyrazole derivatives: Used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is unique due to its specific combination of carbazole and pyrazole moieties, which may confer distinct biological and chemical properties.
Biological Activity
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a carbazole core with an 8-chloro substituent and a unique propanol side chain, which contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C21H29ClN2O with a molecular weight of approximately 360.9 g/mol. The presence of the carbazole scaffold is significant for its biological activity, as this structure is known to interact with various biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurological disorders. Its structural features suggest potential interactions with neurotransmitter receptors or enzymes involved in signal transduction pathways. Preliminary studies have shown that it may modulate neurotransmitter release and uptake, influencing neuronal signaling processes.
Antiviral and Antitumor Activity
Similar compounds within the carbazole family have demonstrated antiviral and antitumor properties. For instance, carbazole derivatives have been studied for their effectiveness against Hepatitis C virus (HCV) and various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results in inhibiting viral replication and cancer cell proliferation .
In Vitro Studies
- Antiviral Activity : A study highlighted that carbazole derivatives exhibited significant activity against HCV with effective concentrations (EC50) in the nanomolar range. The selectivity index was also favorable, indicating low cytotoxicity while maintaining antiviral efficacy .
- Antitumor Activity : Another investigation into N-substituted carbazoles revealed potent antiproliferative effects against human cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145), with IC50 values ranging from 8 to 20 µM .
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves interference with critical cellular pathways. For example, some studies suggest that carbazole derivatives can inhibit specific kinases involved in cancer progression or modulate receptor activity related to neurotransmission .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H29ClN2O |
Molecular Weight | 360.9 g/mol |
Biological Activities | Antiviral, Antitumor |
EC50 (Antiviral) | Nanomolar range |
IC50 (Antitumor) | 8–20 µM |
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-13-10-14(2)24(22-13)12-15(25)11-23-19-9-4-3-6-16(19)17-7-5-8-18(21)20(17)23/h5,7-8,10,15,25H,3-4,6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJGNVXOSSADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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